molecular formula C19H16N4O4S B5866949 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B5866949
M. Wt: 396.4 g/mol
InChI Key: IMFLTSMBKIULJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzyl/phenyl acetamides, including structures similar to our compound of interest, involves the synergism of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides. These syntheses typically employ NMR, mass, and elemental analysis for characterization. For instance, Ahmad et al. (2012) detailed the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, emphasizing the role of X-ray crystallography in elucidating the structures of key compounds (Ahmad et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray crystallography, providing insight into their three-dimensional arrangement and facilitating the understanding of their chemical behavior. For example, Yu et al. (2014) prepared N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, confirming their structure through IR, NMR, and elemental analyses (Yu et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including condensation and hydrogenation, influenced by their functional groups. The study by Bunev et al. (2013) on 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide highlighted hydrogen bonding interactions in the crystal structure, illustrating the impact of molecular geometry on chemical reactivity (Bunev et al., 2013).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and processing of these compounds. The physical characteristics are determined using various spectroscopic and crystallographic techniques, providing information on the compound's stability and behavior under different conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and acidity or basicity, are central to their application in synthesis and drug development. Investigations into the pKa values, as seen in the work by Duran and Canbaz (2013) on similar acetamide derivatives, offer valuable insights into the compound's behavior in biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-11(24)20-12-6-7-13-16(8-12)28-19(21-13)22-17(25)9-23-14-4-2-3-5-15(14)27-10-18(23)26/h2-8H,9-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFLTSMBKIULJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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